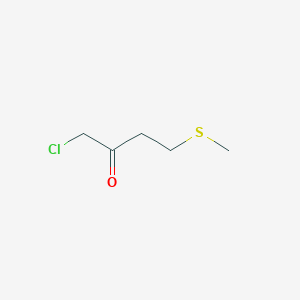
1-Chloro-4-(methylsulfanyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(methylsulfanyl)butan-2-one is an organic compound with the molecular formula C5H9ClOS It is a chlorinated ketone with a methylsulfanyl group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-4-(methylsulfanyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-2-one with methanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(methylsulfanyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: 1-Chloro-4-(methylsulfinyl)butan-2-one, 1-Chloro-4-(methylsulfonyl)butan-2-one.
Reduction: 1-Chloro-4-(methylsulfanyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-4-(methylsulfanyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-(methylsulfanyl)butan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications of the target molecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
1-Chloro-4-(methylsulfanyl)butan-2-one can be compared with other similar compounds, such as:
1-Chloro-4-(methylsulfonyl)butan-2-one: Similar structure but with a sulfonyl group instead of a sulfanyl group, leading to different chemical reactivity and properties.
1-Chloro-4-(methylthio)butan-2-one: Similar structure but with a thioether group, affecting its chemical behavior and applications.
Propiedades
Número CAS |
953045-49-3 |
|---|---|
Fórmula molecular |
C5H9ClOS |
Peso molecular |
152.64 g/mol |
Nombre IUPAC |
1-chloro-4-methylsulfanylbutan-2-one |
InChI |
InChI=1S/C5H9ClOS/c1-8-3-2-5(7)4-6/h2-4H2,1H3 |
Clave InChI |
UQEKEGUCKSIGDU-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


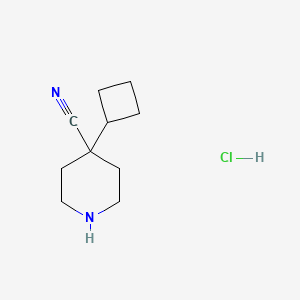
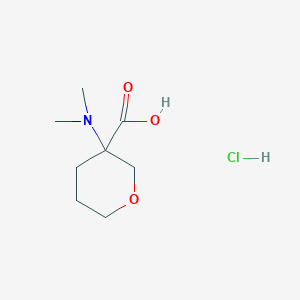
![n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13582237.png)
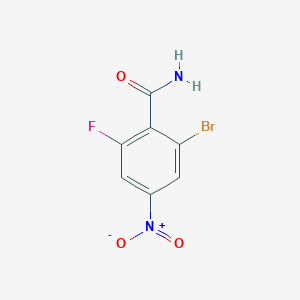
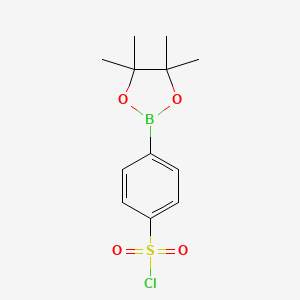
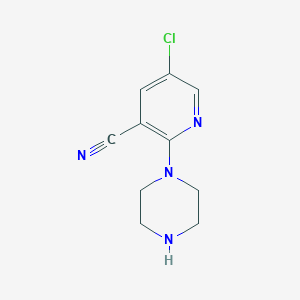
![5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13582281.png)
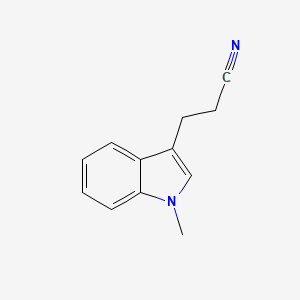

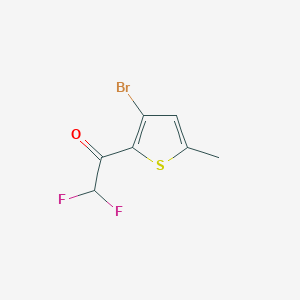

![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)


